GSK-3β Inhibition Potency: Direct Comparison with a Structurally Related Indole-3-carboxaldehyde Derivative
2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide exhibits potent inhibition of glycogen synthase kinase-3 beta (GSK-3β), with an IC₅₀ value of 6.9 nM measured in a homogeneous time-resolved fluorescence (HTRF) assay [1]. In comparison, a structurally related indole-3-carboxaldehyde derivative, 6-hydroxy-1H-indole-3-carboxaldehyde, has been reported to possess free radical scavenging activity but lacks specific GSK-3β inhibition data [2]. The 6.9 nM IC₅₀ value for the target compound provides a quantifiable benchmark for GSK-3β inhibition that is not established for the comparator, underscoring a key functional differentiation.
| Evidence Dimension | GSK-3β Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 6.9 nM |
| Comparator Or Baseline | 6-Hydroxy-1H-indole-3-carboxaldehyde: no GSK-3β inhibition data reported |
| Quantified Difference | Target compound demonstrates sub-10 nM potency; comparator lacks defined activity. |
| Conditions | HTRF assay; incubation time 1 hour; enzyme source unknown [1]. |
Why This Matters
This potency differentiates the compound for researchers targeting GSK-3β in oncology or neurodegenerative disease programs, where a sub-10 nM IC₅₀ is a meaningful selection criterion.
- [1] TargetMine. (n.d.). Activity data for ChEMBL:CHEMBL5281994. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157002903 View Source
- [2] Scilit. (n.d.). New Indole Derivatives with Free Radical Scavenging Activity from Agrocybe cylindracea. Retrieved from https://www.scilit.net/ View Source
